Tetraethylpyrophosphate
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Science
Organophosphorus compounds, a diverse class of organic molecules containing phosphorus, are fundamental to various fields of chemical science. wikipedia.orgunacademy.com Their unique properties, including variable oxidation states and the ability to form strong bonds with other elements, make them indispensable in numerous applications. nih.gov In medicinal chemistry, for instance, organophosphorus compounds are crucial in drug research, with some serving as antiviral agents and treatments for bone metabolism diseases. jelsciences.com They are also integral to the development of herbicides and pesticides, offering an alternative to persistent chlorinated hydrocarbons. wikipedia.org The versatility of organophosphorus chemistry continues to drive innovation in synthetic methods and catalysis. nih.gov
These compounds are characterized by the presence of a phosphorus atom, often bonded to oxygen, carbon, and other heteroatoms. unacademy.com The nature of these bonds dictates the compound's reactivity and biological activity. Organophosphates, which are esters of phosphoric acid, represent a major category within this class and are widely used as flame retardants, plasticizers, and insecticides. unacademy.comnih.gov The study of organophosphorus compounds has also led to the development of nerve agents, highlighting the dual-use nature of this chemical knowledge. wikipedia.orgresearchgate.net
Historical Trajectory of Tetraethylpyrophosphate as a Foundational Organophosphate Inhibitor
The history of this compound (TEPP) is a compelling narrative of scientific discovery and characterization. While Philippe de Clermont is often credited with its first synthesis in 1854, historical records indicate that his colleague, Wladimir Petrovich Moshnin, a Russian student working in the laboratory of Adolphe Wurtz in Paris, was the first to synthesize the compound. wikipedia.orginrae.frnih.gov De Clermont himself acknowledged Moshnin's prior work in his publications. nih.gov
Initially, the profound biological effects of TEPP were not recognized. De Clermont even described its taste as "burning" with a "peculiar odor," underscoring the lack of awareness of its toxicity at the time. wikipedia.org It wasn't until the 1930s that the potent physiological effects of organophosphorus compounds began to be understood. wikipedia.org The work of German chemist Gerhard Schrader in the 1930s and 1940s was pivotal. researchgate.netwikipedia.org His research, along with that of Eberhard Gross and Hans Gremels, identified TEPP as a potent inhibitor of cholinesterases around the beginning of World War II. wikipedia.org This discovery of its mechanism of action, the irreversible inhibition of acetylcholinesterase, established TEPP as a foundational organophosphate inhibitor. wikipedia.orgnih.gov
This newfound understanding of TEPP's bioactivity led to its development as one of the first organic phosphate (B84403) insecticides used in the United States, starting in 1946. kansashealthsystem.com Its effectiveness against a wide range of pests made it a valuable tool in agriculture. wikipedia.org
Scope and Research Orientations for Scholarly Inquiry into this compound
Research into this compound continues to be relevant in several scientific domains. A primary area of investigation is its toxicological effects, particularly its mechanism of action as an acetylcholinesterase inhibitor. wikipedia.orgnih.gov By reacting with the serine hydroxyl group in the active site of this crucial enzyme, TEPP prevents the breakdown of the neurotransmitter acetylcholine (B1216132), leading to its accumulation and subsequent toxic effects. nih.govwikipedia.org
Modern research often utilizes model organisms, such as the zebrafish (Danio rerio), to study the developmental and behavioral impacts of TEPP exposure. mdpi.comrepec.org Such studies provide critical insights into the ecological risks posed by this and similar organophosphate pesticides. mdpi.com Furthermore, research explores methods for the decontamination of TEPP from aqueous environments, investigating the efficacy of various adsorbent materials. mdpi.combohrium.compreprints.org
The synthesis of TEPP and its analogs also remains a subject of chemical research. Various methods have been developed since its initial discovery, including commercial routes established by Schrader, Woodstock, and Toy. wikipedia.orgacs.org These synthetic pathways often involve the reaction of triethyl phosphate with phosphorus oxychloride or the controlled hydrolysis of diethyl phosphorochloridate. wikipedia.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C8H20O7P2 |
| Molar Mass | 290.19 g/mol |
| Appearance | Colorless to amber, hygroscopic liquid |
| Odor | Faint, fruity |
| Density | 1.185 g/mL at 20°C |
| Boiling Point | 124°C at 1.0 mmHg |
| Solubility | Miscible with water (hydrolyzes), acetone, ethanol, benzene |
| Vapor Pressure | 4.7 x 10⁻⁴ mm Hg at 30°C |
Data sourced from wikipedia.orgnih.govdrugfuture.com
Table 2: Historical Synthesis Methods of this compound
| Method | Description | Key Researchers |
|---|---|---|
| Reaction of Ethyl Iodide and Silver Pyrophosphate | Early synthesis using silver salts to form the ester. | Moschnin/de Clermont |
| Controlled Hydrolysis of Diethyl Phosphorochloridate | A common laboratory and commercial synthesis route. acs.org | Toy, Kosolapoff |
| Reaction of Triethyl Phosphate and Phosphorus Oxychloride | A method developed for commercial production. wikipedia.org | Schrader |
| Reaction of Triethyl Phosphate and Phosphorus Pentoxide | Another commercial production method. wikipedia.org | Woodstock |
Data sourced from wikipedia.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxyphosphoryl diethyl phosphate | |
|---|---|---|
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InChI |
InChI=1S/C8H20O7P2/c1-5-11-16(9,12-6-2)15-17(10,13-7-3)14-8-4/h5-8H2,1-4H3 | |
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InChI Key |
IDCBOTIENDVCBQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OCC | |
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Molecular Formula |
C8H20O7P2, Array | |
| Record name | TETRAETHYL PYROPHOSPHATE | |
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DSSTOX Substance ID |
DTXSID3034957 | |
| Record name | Tetraethyl pyrophosphate | |
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Molecular Weight |
290.19 g/mol | |
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Physical Description |
Tetraethyl pyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a water-white to amber liquid, depending on purity. Tetraethyl pyrophosphate is soluble in water and is slowly decomposed by water. It is toxic by inhalation and by skin absorption. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID., Colorless to amber liquid with a faint, fruity odor., Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 °F.] | |
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Boiling Point |
280 °F at 2.3 mmHg (EPA, 1998), 82 °C @ 0.05 mm Hg; 124 °C @ 1.1 mm Hg; 138 °C @ 2.3 mm Hg, 280 °F at 2.3 mmHg, Decomposes | |
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Flash Point |
>110 °C c.c. | |
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Solubility |
Miscible (decomposes) (NTP, 1992), Miscible with glycerol, ethylene glycol, toluene, propylene glycol, acetone, methanol, benzene, carbon tetrachloride, xylene, ethanol, chloroform, Miscible in water, Solubility in water: good, Miscible | |
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Density |
1.185 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.185 @ 20 °C/4 °C, Density: about 1.2 @ 25 °C; dark amber-colored mobile liquid /Technical product/, 1.18 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.185, 1.19 | |
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Vapor Density |
Relative vapor density (air = 1): 10 | |
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Vapor Pressure |
0.00047 mmHg at 86 °F (EPA, 1998), 0.00015 [mmHg], 2.60X10-4 mm Hg at 25 °C (extrapolated from 4.7X10-4 mm Hg at 30 °C), Vapor pressure, Pa at 20 °C: 2, 0.0002 mmHg | |
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Impurities |
Chloroethane is an impurity of the reaction of ethanol with phosphorous oxychloride, and triethylphosphate; ethanol with diethylphosphorochloridate and triethylphosphate and phosphorous oxychloride., Pyridine hydrochloride is an impurity to the hydrolysis of diethylphosphoric acid chloride reaction. | |
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Color/Form |
Mobile liquid, Colorless to amber liquid (Note: A solid below 32 degrees F). | |
CAS No. |
107-49-3 | |
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| Record name | TETRAETHYL PYROPHOSPHATE | |
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| Record name | TETRAETHYL PYROPHOSPHATE | |
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| Record name | TETRAETHYL PYROPHOSPHATE (TEPP) | |
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Melting Point |
32 °F (EPA, 1998), Solid below 32 °F, 32 °F | |
| Record name | TETRAETHYL PYROPHOSPHATE | |
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| Record name | TETRAETHYL PYROPHOSPHATE | |
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| Record name | TETRAETHYL PYROPHOSPHATE (TEPP) | |
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Historical Perspectives on Tetraethylpyrophosphate Synthesis and Early Discoveries
Pioneering Synthetic Methodologies and Initial Elucidations
The first documented synthesis of tetraethylpyrophosphate (TEPP) occurred in 1854, accomplished by the Russian chemist Wladimir Moschnin during his time as a student in the laboratory of Adolphe Wurtz in Paris. wikipedia.orgnih.gov Shortly thereafter, Philippe de Clermont, a fellow student in the same laboratory, also synthesized the compound and reported it to the French Academy of Sciences. nih.govresearchgate.net Despite sometimes being incorrectly credited with the discovery, de Clermont acknowledged Moschnin's prior work in his own publications. wikipedia.orgnih.gov
The initial synthesis performed by Moschnin and later by de Clermont was built upon the earlier esterification work of Alexander Williamson. wikipedia.org Their method involved the reaction of ethyl iodide with silver pyrophosphate. wikipedia.org Indicative of the era's limited understanding of the compound's toxicology, de Clermont even described its "burning taste and a peculiar odor," a testament to the initial ignorance of its potent physiological effects. wikipedia.org
Following the foundational work of Moschnin and de Clermont, the synthesis of TEPP was independently achieved by several other chemists and pharmacists throughout the late 19th and early 20th centuries. nih.gov This period saw a growing interest in phosphorus-containing organic compounds. The list of contributors to its synthesis expanded to include Abbot (1879), Riegel (1896), Cavalier (1906), Rosenheim, Stadler & Jacobsohn (1906), Rosenheim & Pritze (1908), Balareff (1914), and Nylen (1930). nih.govresearchgate.net
These early endeavors laid the groundwork for more efficient, large-scale production methods that would be developed later. Commercial routes to TEPP that emerged, particularly from the work of Gerhard Schrader, Woodstock, and Toy, often utilized different strategies. wikipedia.orgnih.gov These included the reaction of triethyl phosphate (B84403) with either phosphorus oxychloride, a method developed by Schrader, or with phosphorus pentoxide, as per Woodstock's method. wikipedia.org An alternative commercial synthesis involves the controlled hydrolysis of diethyl phosphorochloridate. wikipedia.org
Table 1: Early Syntheses of this compound (TEPP)
| Scientist(s) | Year | Key Contribution |
|---|---|---|
| Wladimir Moschnin | 1854 | First to synthesize TEPP. wikipedia.orgnih.gov |
| Philippe de Clermont | 1854 | Independently synthesized TEPP and acknowledged Moschnin's priority. wikipedia.orgnih.govresearchgate.net |
| Abbot | 1879 | Contributed to the early synthesis of TEPP. nih.govresearchgate.net |
| Riegel | 1896 | Contributed to the early synthesis of TEPP. nih.govresearchgate.net |
| Nylen | 1930 | Synthesized TEPP during the pre-industrial period. nih.govresearchgate.net |
| Gerhard Schrader | 1938 | Developed a commercial synthesis method and identified insecticidal properties. wikipedia.orgnih.gov |
Emergence of Biological Activity and Insecticidal Applications
While TEPP had been known to chemists for decades, its potent biological effects remained largely unrecognized until the 1930s. wikipedia.org The turning point came with the work of German chemist Gerhard Schrader at I.G. Farben. wikipedia.orghealthandenvironment.org In the 1930s, under a directive from the German government to develop new insecticides to combat hunger, Schrader's research into organophosphorus compounds led him to TEPP. wikipedia.orgnih.govneuwritesd.org During his studies, he observed its powerful effects on insects and recognized its potential for use as an insecticide. wikipedia.org This discovery was part of a broader, systematic investigation of organophosphates that also, unintentionally, led Schrader to synthesize the first nerve agents, including Tabun in 1936. healthandenvironment.orgneuwritesd.orgcapitalpress.com
Around the beginning of the Second World War, the mechanism behind TEPP's toxicity was elucidated. wikipedia.org It was discovered to be a potent inhibitor of the enzyme acetylcholinesterase, which is crucial for nerve function in both insects and mammals. wikipedia.orghealthandenvironment.org Gerhard Schrader himself credited the initial discovery of this mechanism of action to the work of Eberhard Gross in 1939. wikipedia.org Further research conducted by Hans Gremels, who was also involved in the development of nerve gases, confirmed Gross's findings through experiments on various animal species and even human volunteers. wikipedia.org This line of inquiry established that organophosphates, including TEPP, exert their toxic effects by blocking the acetylcholinesterase enzyme, leading to a disruption of the nervous system. healthandenvironment.org
Post-World War II Scientific Discourse and Dissemination of Organophosphate Knowledge
Following the end of World War II, the extensive German research on organophosphates, including the work of Schrader, became accessible to the Allied nations. nih.govnih.gov This dissemination of knowledge catalyzed a surge of research and development in the United States and Great Britain. nih.gov American companies, having gained access to the German findings, began to synthesize and produce organophosphates primarily for agricultural use. nih.gov This led to the introduction of pesticides such as parathion (B1678463), which became one of the most widely used insecticides. nih.govnih.gov
The post-war era marked a significant shift in the focus of organophosphate chemistry, moving from secret military research to open commercial application in agriculture. nih.gov Gerhard Schrader himself embodied this transition; he declined a British offer to continue work on chemical weapons, stating a preference to focus on plant protection and improving nutrition. healthandenvironment.orgcapitalpress.com The knowledge that was once a military secret became the foundation for a new class of highly effective, albeit toxic, pesticides that would see widespread global use in the following decades. nih.govnih.gov
Synthetic Methodologies and Chemical Transformations of Tetraethylpyrophosphate
Chemical Synthesis Pathways of Tetraethylpyrophosphate
The synthesis of TEPP can be achieved through several distinct chemical routes, each suited for different scales of production and research purposes.
Early laboratory syntheses of TEPP were pioneered by Wladimir Moshnin and Philippe de Clermont, building upon the principles of Alexander Williamson's ether synthesis. nih.govwikipedia.org This method involves the reaction of a silver salt of pyrophosphate with an ethyl halide, typically ethyl iodide. The reaction proceeds via nucleophilic substitution to form the tetraethyl ester of pyrophosphoric acid.
Reaction: Ag₄P₂O₇ + 4C₂H₅I → [(C₂H₅O)₂P(O)]₂O + 4AgI wikipedia.org
Another common laboratory-scale method is the controlled hydrolysis of diethyl phosphorochloridate. wikipedia.org This reaction involves the careful addition of water to two equivalents of the phosphorochloridate, leading to a condensation reaction that forms the pyrophosphate linkage and releases hydrochloric acid.
Reaction: 2(C₂H₅O)₂P(O)Cl + H₂O → [(C₂H₅O)₂P(O)]₂O + 2HCl wikipedia.org
For industrial and commercial production, more efficient and cost-effective methods have been developed. nih.gov Among the most notable are the routes developed by Gerhard Schrader and by Woodstock. wikipedia.org These methods typically utilize triethyl phosphate (B84403) as a key starting material.
Schrader's Method: Involves the reaction of triethyl phosphate with phosphorus oxychloride. wikipedia.org
Woodstock's Method: Utilizes the reaction of triethyl phosphate with phosphorus pentoxide. wikipedia.org
These industrial methods represented a significant advancement, enabling large-scale production of TEPP for its various applications. nih.gov
| Method | Reactants | Reference |
|---|---|---|
| Schrader's Method | Triethyl phosphate and Phosphorus oxychloride | wikipedia.org |
| Woodstock's Method | Triethyl phosphate and Phosphorus pentoxide | wikipedia.org |
The use of isotopic labeling is a powerful technique for elucidating reaction mechanisms. nih.gov For organophosphates, stable isotopes such as ¹⁸O or radionuclides like ³²P are commonly employed. ucl.ac.uknih.gov General synthetic concepts for preparing ¹⁸O-labeled pyrophosphates have been developed, often relying on versatile reagents like ¹⁸O₂-phosphoramidites that allow for late-stage isotope incorporation with high enrichment ratios. ucl.ac.uknih.gov Similarly, methods exist for preparing ³²P-labeled adenosine (B11128) triphosphate (ATP), which shares the pyrophosphate motif. nih.govnih.gov
While these modern labeling toolboxes and general strategies for labeling phosphates and pyrophosphates are established, specific, documented protocols for the targeted synthesis of isotope-labeled this compound for mechanistic studies were not prominently available in the surveyed literature.
Hydrolysis Kinetics and Reaction Mechanisms
TEPP is highly susceptible to hydrolysis, a characteristic that significantly influences its environmental persistence and chemical handling. wikipedia.org
The hydrolysis of TEPP in an aqueous solution follows first-order reaction kinetics. Detailed studies have quantified the rate of this decomposition. One study determined the rate constant to be 0.093 h⁻¹ at 25°C. The same research calculated the activation energy for this hydrolytic process to be 10.7 kcal/mol. Another source reports a hydrolysis half-life (DT₅₀) of 0.25 days at 20°C and a pH of 7.
| Parameter | Value | Conditions |
|---|---|---|
| Reaction Order | First-order | Aqueous solution |
| Rate Constant (k) | 0.093 h⁻¹ | 25°C |
| Activation Energy (Ea) | 10.7 kcal/mol | Not specified |
| Hydrolysis Half-Life (DT₅₀) | 0.25 days | 20°C, pH 7 |
The cleavage of the pyrophosphate bond in TEPP by water yields simpler, more stable phosphate esters. The primary and most commonly cited product of TEPP hydrolysis is diethyl phosphate. wikipedia.org
Reaction: [(C₂H₅O)₂P(O)]₂O + H₂O → 2 (C₂H₅O)₂P(O)OH
Under certain conditions, particularly with prolonged exposure to water, further decomposition can occur. The slow hydrolysis of TEPP can also lead to the formation of monoethyl orthophosphate and phosphoric acid. Technical-grade preparations of TEPP may contain impurities that hydrolyze to form diethyl pyrophosphoric acid, which can then undergo further hydrolysis to monoethyl orthophosphoric acid.
Thermal Degradation Pathways and Resultant Products
The thermal decomposition of this compound (TEPP) is a critical consideration in its handling, storage, and environmental fate. When subjected to elevated temperatures, TEPP undergoes a series of chemical transformations, leading to the formation of various degradation products. The decomposition process is generally understood to occur within a temperature range of 170°C to 213°C. nih.gov Above 150°C, the decomposition of TEPP can result in the formation of flammable gases. nih.gov
The primary thermal degradation pathway for organophosphorus esters, such as TEPP, involves the elimination of a phosphorus acid, which subsequently leads to the formation of an alkene. nih.govnih.gov In the case of TEPP, this process results in the copious formation of ethylene. nih.gov
Upon heating to decomposition, TEPP emits highly toxic fumes containing phosphorus oxides. nih.gov Other gaseous products that may be released during the thermal decomposition of TEPP include phosphoric acid mist and carbon monoxide. nih.gov
It is also important to note that TEPP is susceptible to hydrolysis, a reaction that can be accelerated by increased temperatures. The hydrolysis of TEPP yields diethyl phosphate. nih.gov In aqueous solutions, the decomposition can lead to the formation of mono-, di-, and triethyl orthophosphates, as well as phosphoric acid. noaa.gov
Detailed quantitative studies employing techniques such as Thermogravimetric Analysis (TGA) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) specifically for this compound are not extensively available in the reviewed literature. Such studies would provide more precise data on the mass loss as a function of temperature and a more comprehensive identification and quantification of all thermal degradation products under various atmospheric conditions.
The following table summarizes the known thermal degradation products of this compound based on available research findings.
| Degradation Condition | Resultant Products |
| Heating (170-213°C) | Ethylene, Phosphoric acid mist, Carbon monoxide, Phosphorus oxides |
| Hydrolysis | Diethyl phosphate, Monoethyl orthophosphate, Diethyl orthophosphate, Triethyl orthophosphate, Phosphoric acid |
Biochemical Mechanisms of Action of Tetraethylpyrophosphate
Primary Enzymatic Target: Irreversible Acetylcholinesterase Inhibition
The main mechanism of TEPP's action is the progressive and irreversible inactivation of acetylcholinesterase. preprints.org This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. nih.gov
Molecular Interactions at the Enzyme Active Site
The active site of acetylcholinesterase contains two key regions: an anionic site and an esteratic site. wikipedia.org The anionic site is responsible for binding the quaternary nitrogen of acetylcholine, while the esteratic site, containing a catalytic triad (B1167595) of serine, histidine, and glutamate, is where the hydrolysis of the ester bond occurs. wikipedia.org
TEPP, as an organophosphate, targets the serine hydroxyl group within the esteratic site of AChE. nih.gov The phosphorus atom of TEPP is electrophilic and readily reacts with the nucleophilic serine residue. This interaction is a key step in the inhibition process.
Phosphorylation of Cholinesterase and Formation of Covalently Bound Complexes
The interaction between TEPP and the serine residue at the active site results in the phosphorylation of the enzyme. wikipedia.org This process forms a stable, covalently bound organophosphoryl-enzyme complex. herts.ac.uk This phosphorylation effectively blocks the active site, preventing acetylcholine from binding and being hydrolyzed. wikipedia.org
The inhibition of acetylcholinesterase by organophosphates like TEPP is considered irreversible. wikipedia.org While spontaneous reactivation of the phosphorylated enzyme can occur, the rate is extremely slow. nih.gov Furthermore, a process known as "aging" can occur, where the phosphorylated enzyme undergoes a conformational change, leading to a more stable and non-reactivable form. nih.gov
Table 1: Key Molecular Interactions in TEPP-Mediated AChE Inhibition
| Interacting Molecule | Enzyme Site/Residue | Type of Interaction | Consequence |
| Tetraethylpyrophosphate (TEPP) | Serine Hydroxyl Group (Esteratic Site) | Covalent Bonding (Phosphorylation) | Inactivation of Acetylcholinesterase |
| Acetylcholine (ACh) | Anionic and Esteratic Sites | Binding and Hydrolysis (Normal Function) | Termination of Nerve Impulse |
Consequential Accumulation of Acetylcholine and Cholinergic Overstimulation
With acetylcholinesterase inhibited, the neurotransmitter acetylcholine is no longer efficiently broken down in the synaptic cleft. wikipedia.org This leads to a rapid accumulation of ACh at cholinergic junctions in both the central and peripheral nervous systems. mdpi.com
The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic overstimulation, also known as cholinergic crisis. nih.govnih.gov This overstimulation is responsible for the wide array of toxic symptoms associated with TEPP exposure. The effects manifest in various systems, including the parasympathetic nervous system (e.g., increased secretions, bronchoconstriction), neuromuscular junctions (e.g., muscle fasciculations, paralysis), and the central nervous system (e.g., confusion, seizures). kansashealthsystem.com
Exploration of Non-Cholinergic and Secondary Molecular Targets
While the primary mechanism of TEPP toxicity is unequivocally linked to AChE inhibition, research has explored other potential molecular targets and downstream effects.
Interaction with Other Esterases
Studies have also looked at the interaction of organophosphates with other esterases such as carboxylesterases. These enzymes can also be inhibited by organophosphates, which can, in some cases, potentiate the toxicity of other xenobiotics that are normally detoxified by these enzymes.
Table 2: Potential Interactions of TEPP with Other Esterases
| Esterase Type | Potential Interaction with TEPP | Potential Consequence |
| A-esterases (Paraoxonases) | Hydrolysis of TEPP | Detoxification of TEPP |
| Carboxylesterases | Inhibition by TEPP | Altered metabolism of other substances |
Modulation of Ion Channels and Cellular Energy Metabolism
The profound disruption of cholinergic signaling caused by TEPP has significant downstream consequences for ion channel function and cellular energy metabolism. The continuous stimulation of nicotinic and muscarinic receptors can lead to dysregulation of ion channels, contributing to effects like muscle paralysis and central nervous system depression.
Furthermore, the hyper-excitation of the nervous system and resulting seizures can dramatically increase the metabolic demand of neurons. This can lead to a depletion of energy reserves and contribute to excitotoxicity and neuronal cell death. While there is no strong evidence to suggest that TEPP directly binds to and modulates ion channels or components of the cellular energy metabolism pathway, the consequences of massive cholinergic overstimulation indirectly but significantly impact these cellular processes. The resulting respiratory failure is a major cause of mortality from TEPP poisoning. nih.gov
Role of Cytochrome P450 Enzymes in Organophosphate Bioactivation (General context for Organophosphates)
Many organophosphorus (OP) compounds, particularly those of the phosphorothioate (B77711) class containing a phosphorus-sulfur double bond (P=S), are not potent inhibitors of acetylcholinesterase (AChE) in their parent form. mdpi.com These compounds require metabolic bioactivation to exert their primary toxic effect. mdpi.com This activation is predominantly carried out by the Cytochrome P450 (CYP450) monooxygenase system, primarily in the liver. nih.govnih.gov
The principal bioactivation reaction is oxidative desulfuration, where CYP450 enzymes replace the sulfur atom with an oxygen atom, converting the phosphorothioate into its corresponding oxygen analog, or oxon (P=O). nih.govnih.gov This structural change dramatically increases the electrophilicity of the phosphorus atom, rendering the oxon a significantly more potent inhibitor of AChE, often by several orders of magnitude. mdpi.comnih.gov
Specific CYP450 isozymes have been identified as key players in these metabolic processes. Studies using human liver microsomes and recombinant P450s have elucidated the roles of various isoforms in the metabolism of pesticides like methyl parathion (B1678463) and diazinon (B1670403). For instance, CYP2B6 and CYP2C19 are major enzymes involved in the bioactivation of both methyl parathion and diazinon, while CYP1A2 also contributes significantly to methyl parathion activation. nih.gov Detoxification, on the other hand, can be mediated by different sets of enzymes; for example, CYP2C19 is the major enzyme in diazinon detoxification. nih.gov
Table 1: Kinetic Parameters for Human Cytochrome P450-Specific Metabolism of Select Organophosphates
| Organophosphate | Metabolic Reaction | CYP Isozyme | Km (μM) | Vmax (nmol·min⁻¹·nmol P450⁻¹) |
|---|---|---|---|---|
| Methyl Parathion | Bioactivation (Desulfuration) | CYP2B6 | 1.25 | 9.78 |
| CYP2C19 | 1.03 | 4.67 | ||
| CYP1A2 | 1.96 | 5.14 | ||
| Detoxification (Dearylation) | CYP1A2 | 16.8 | 1.38 | |
| CYP3A4 | 104 | 5.15 | ||
| Diazinon | Bioactivation (Desulfuration) | CYP1A1 | 3.05 | 2.35 |
| CYP2C19 | 7.74 | 4.14 | ||
| CYP2B6 | 14.83 | 5.44 | ||
| Detoxification (Dearylation) | CYP2C19 | 5.04 | 5.58 |
Data sourced from studies on human liver microsomes and recombinant P450s. nih.gov
Broad Cellular Signaling Perturbations Beyond Cholinesterase Inhibition
One of the most significant non-cholinesterase mechanisms is the induction of oxidative stress . nih.gov Exposure to OPs has been shown to increase the production of reactive oxygen species (ROS) and lead to lipid peroxidation, which damages cellular membranes. nih.gov This oxidative damage can overwhelm endogenous antioxidant defenses, leading to mitochondrial dysfunction and initiating pathways of programmed cell death (apoptosis). nih.govnih.gov
Disruption of calcium homeostasis is another critical perturbation. nih.gov OPs can cause dysregulation of intracellular calcium (Ca²⁺) levels. nih.gov Sustained elevation of cytosolic Ca²⁺ is a key event that can trigger a cascade of deleterious effects, including endoplasmic reticulum stress, activation of degradative enzymes like calpains, and the release of pro-apoptotic factors from mitochondria, such as cytochrome c. nih.gov The intricate relationship between Ca²⁺ signaling and lipid metabolism can also be disturbed. nih.gov
Furthermore, OPs have been found to modulate various cellular signaling pathways , notably the Mitogen-Activated Protein Kinase (MAPK) cascades. mdpi.com The MAPK pathways, which include the extracellular signal-regulated protein kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38-MAPK, are fundamental to regulating cell proliferation, differentiation, and apoptosis. mdpi.com OPs can disrupt the equilibrium of these pathways, contributing to tissue damage and apoptosis in various organs, including the liver and nervous system. mdpi.com Research also suggests that OPs are capable of interacting directly with other macromolecules, including certain cholinergic receptors and other neural enzymes, and may have the potential to alkylate DNA. nih.gov
Table 2: Summary of Non-Cholinesterase Cellular Perturbations by Organophosphates
| Mechanism | Description | Key Cellular Effects |
|---|---|---|
| Oxidative Stress | Overproduction of reactive oxygen species (ROS) and depletion of antioxidant defenses. nih.gov | Lipid peroxidation, mitochondrial damage, DNA damage, induction of apoptosis. nih.govnih.gov |
| Calcium Dyshomeostasis | Disruption of normal intracellular calcium ion (Ca²⁺) concentrations. nih.gov | Endoplasmic reticulum stress, activation of calpains, triggering of apoptotic pathways. nih.gov |
| MAPK Pathway Modulation | Alteration of signaling through ERK, JNK, and p38-MAPK pathways. mdpi.com | Disruption of cell growth, differentiation, and survival; induction of apoptosis. mdpi.com |
| Other Molecular Interactions | Direct binding to or modification of other biological molecules. nih.gov | Direct effects on cholinergic receptors, inhibition of other serine hydrolases, potential for DNA alkylation. nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Pyrophosphate Inhibitors
The inhibitory potency of organophosphates (OPs), including pyrophosphates like TEPP, against acetylcholinesterase (AChE) is governed by specific structural features that dictate the compound's interaction with the enzyme's active site. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to elucidate these relationships to predict the activity of different structural variants. researchgate.netnih.gov
The fundamental inhibitory mechanism involves the OP acting as a substrate analog that phosphonylates the catalytic serine residue (Ser203) within the AChE active site gorge, forming a highly stable, covalent conjugate. nih.govwikipedia.org This effectively renders the enzyme non-functional. For a pyrophosphate such as TEPP, which is an anhydride (B1165640) of diethyl phosphoric acid, one diethyl phosphate (B84403) moiety phosphorylates the serine, while the other functions as the leaving group.
Key structural determinants for the activity of OP inhibitors include:
The Phosphorus Center: The phosphorus atom must be sufficiently electrophilic to be susceptible to nucleophilic attack by the serine hydroxyl group. The atoms attached to the phosphorus directly modulate this electrophilicity.
The Alkyl/Aryl Groups: These groups, such as the four ethyl groups in TEPP, influence several properties. Their size and shape affect the steric fit of the inhibitor within the narrow active site gorge of AChE. Their electronic properties (inductive and resonance effects) also fine-tune the reactivity of the phosphorus center. Furthermore, these groups determine the lipophilicity of the compound, which impacts its absorption and distribution to the target site.
The Leaving Group: The rate of the phosphorylation reaction is critically dependent on the nature of the leaving group. A good leaving group is one that is a stable anion after cleavage from the phosphorus atom. In the case of TEPP, the leaving group is the diethyl phosphate anion.
QSAR studies on large datasets of OPs have identified specific molecular descriptors that correlate with inhibitory activity. nih.gov For instance, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap has been shown to be a significant contributor to binding affinity. nih.gov A smaller gap generally implies higher reactivity, which is consistent with the need for an electrophilic phosphorus atom to react with the nucleophilic serine. These computational models allow for the prediction of bimolecular rate constants, which are essential for assessing the toxic potential of OPs for which experimental data may be lacking. researchgate.netnih.gov
Table 3: General Structure-Activity Relationships for Organophosphate AChE Inhibitors
| Structural Feature | Influence on Activity | Rationale |
|---|---|---|
| Phosphorus Atom | Must be electrophilic. | Essential for the nucleophilic attack by the active site serine residue. nih.gov |
| Substituents (Alkyl/Aryl Groups) | Affect steric fit, lipophilicity, and electronic properties. | Must fit within the enzyme's active site gorge; lipophilicity affects bioavailability; electronic nature modulates phosphorus reactivity. |
| Leaving Group | A good, stable leaving group increases the rate of phosphorylation. | The stability of the leaving group facilitates the formation of the covalent enzyme-inhibitor bond. |
| Electronic Properties (e.g., HOMO-LUMO gap) | Correlates with binding affinity and reactivity. nih.gov | A smaller energy gap often indicates higher reactivity of the phosphorus center. nih.gov |
Table of Mentioned Compounds
Toxicological Research and Comprehensive Assessment of Tetraethylpyrophosphate
Ecotoxicological Studies and Environmental Hazard Assessment
The widespread use of organophosphate pesticides raises concerns about their impact on non-target species and the broader ecosystem.
TEPP poses a significant risk to aquatic environments.
Danio rerio (Zebrafish): As a key indicator species, zebrafish have shown high sensitivity to TEPP. Exposure leads to increased embryo mortality, delayed or inhibited hatching, and significant behavioral changes in juvenile fish, such as altered light/dark preference and swimming endurance. mdpi.compreprints.org These findings underscore the ecological risk posed by TEPP at low concentrations.
Daphnia magna (Water Flea): Daphnia magna is a standard model organism in aquatic ecotoxicological research, often used to assess endpoints like mortality and immobilization. unimi.it While specific studies on TEPP's effects on this crustacean were not detailed in the provided sources, it remains a critical organism for evaluating the environmental hazard of aquatic contaminants.
Xenopus laevis (African Clawed Frog): The amphibian Xenopus laevis is a well-established aquatic model for studying the effects of chemical contaminants on embryonic development. nih.gov Research on other pesticides has shown they can cause reduced body length, impaired organ development, and altered gene expression in Xenopus embryos. nih.gov
Other Aquatic Organisms: Studies on frogs have indicated that acute exposure to TEPP can lead to hematological effects, including a reduction in red and white blood cells. wikipedia.org Given that TEPP is an insecticide, its potential impact on non-target aquatic insects is also a relevant area for ecotoxicological assessment.
Research Findings on Tetraethylpyrophosphate (TEPP)
Table 1: Neurotoxic Effects of TEPP in Different Models
| Model System | Model Type | Observed Effects | Reference |
|---|---|---|---|
| Danio rerio (Zebrafish) Embryos | In Vivo | Reduced viability, inhibited hatching, non-monotonic dose-response. | mdpi.compreprints.org |
| Danio rerio (Zebrafish) Juveniles | In Vivo | Altered phototaxis (preference for darkness), increased swimming endurance. | mdpi.compreprints.org |
| PC12 Cells | In Vitro | Reduced cell viability at higher concentrations. | mdpi.compreprints.org |
| Hen Brain | In Vivo | Used to demonstrate OPIDN is not initiated by lysosomal disruption. | nih.gov |
| Frogs | In Vivo | Depression of erythrocytes and certain white blood cells. | wikipedia.org |
Table 2: Mechanisms of Organophosphate-Induced Delayed Neurotoxicity (OPIDN)
| Mechanism | Description | Reference |
|---|---|---|
| NTE Inhibition/Aging | Phosphorylation and aging of Neuropathy Target Esterase (NTE)/PNPLA6. | scielo.brresearchgate.netnih.gov |
| Cytoskeletal Disruption | Increased phosphorylation and disassembly of microtubules and neurofilaments via CaM Kinase II. | nih.gov |
| Axonal Degeneration | Wallerian-type degeneration of long, large-diameter axons in the CNS and PNS. | scielo.brnih.gov |
| Calcium Dysregulation | Degeneration of mitochondria/ER leads to Ca2+ release and subsequent proteolysis of the cytoskeleton. | nih.gov |
Characterization of Dose-Response Dynamics in Ecotoxicological Models
The dose-response relationship, a fundamental concept in ecotoxicology, describes the quantitative connection between the exposure concentration of a chemical and the magnitude of the effect on an organism. mdpi.comacs.org For this compound (TEPP), studies in aquatic models, particularly the zebrafish (Danio rerio), have revealed non-linear dose-response dynamics. nih.govpreprints.org
Research on zebrafish embryos has demonstrated that TEPP exposure leads to a reduction in embryo viability following an inverted U-shaped dose-response curve. nih.govpreprints.orgwikipedia.org In these studies, embryo viability was significantly reduced after 72 hours of exposure to TEPP concentrations of 0.02 and 0.07 µmol·L⁻¹. mdpi.com Interestingly, a higher concentration of 0.3 µmol·L⁻¹ did not produce the same level of mortality, indicating a non-monotonic neurodevelopmental effect. nih.govmdpi.com This type of curve, where the effect is more pronounced at lower doses than at some higher doses, is a recognized phenomenon in toxicological studies. mdpi.com
In juvenile zebrafish, TEPP was found to alter behavioral patterns, which also followed a concentration-dependent, non-linear relationship. nih.govpreprints.org Exposure to lower concentrations of TEPP led to an increased preference for dark environments, a behavior indicative of disrupted phototaxis and stress responses. nih.govwikipedia.org For example, at a concentration of 0.02 µmol·L⁻¹, 33% of zebrafish were observed in the dark environment, compared to only 11% in the control group. nih.gov This effect diminished at higher concentrations. mdpi.com Furthermore, TEPP exposure was found to enhance swimming endurance by approximately three-fold in juveniles, suggesting a complex stress-response mechanism. nih.govpreprints.orgwikipedia.org
Table 1: Behavioral Response of Juvenile Zebrafish to TEPP Exposure
| TEPP Concentration (µmol·L⁻¹) | Average Time Spent in Dark Environment (seconds) |
|---|---|
| Control | 53.0 ± 13.5 |
| 0.02 | 125.0 ± 32.3 |
| 0.07 | 93.5 ± 40.9 |
| 0.3 | 18.6 ± 8.2 |
Data sourced from Malheiros et al., 2025. mdpi.com
Sensitivity of Different Embryonic Stages in Aquatic Species to TEPP Exposure
The early life stages of aquatic organisms are often particularly vulnerable to chemical exposure. acs.org Studies on the zebrafish model show a high degree of sensitivity to TEPP at nanomolar concentrations. nih.govpreprints.orgwikipedia.org TEPP exposure significantly impacts the viability of embryos, with mortality rates increasing after 72 hours post-fertilization (hpf) at concentrations of 0.07 µmol·L⁻¹ and lower. nih.govnih.gov However, in surviving embryos, TEPP did not appear to alter the timing of development or cause morphological abnormalities. nih.govpreprints.orgwikipedia.org
The sensitivity of the in vivo zebrafish model is notably higher when compared to in vitro testing methods. nih.gov Toxicological effects in zebrafish embryos and juveniles were observed at nanomolar concentrations, whereas in vitro studies on cell lines require doses that are approximately 1000 times higher to elicit a response. nih.govwikipedia.org This highlights the importance of whole-organism models in assessing the environmental risk of compounds like TEPP, as they incorporate complex biological processes not present in isolated cell cultures. nih.gov While pesticides are known to cause a range of developmental effects in aquatic species, including delayed hatching and growth suppression, the primary effect of TEPP in surviving zebrafish embryos appears to be latent, manifesting in behavioral changes at the juvenile stage rather than overt physical malformations during embryogenesis. acs.orgnih.gov
Population and Community-Level Ecotoxicological Implications
The toxicological effects of TEPP observed at the individual organism level have significant potential implications for aquatic populations and communities. Although direct studies on TEPP's community-level impact are limited, inferences can be drawn from its documented effects on zebrafish. The high toxicity of TEPP to zebrafish embryos at environmentally relevant concentrations suggests a potential risk to the reproductive success and recruitment of fish populations in contaminated ecosystems. nih.govpreprints.org
Furthermore, the sublethal behavioral changes induced by TEPP, such as altered light preference (phototaxis) and swimming endurance, can have cascading consequences. nih.gov These behaviors are critical for foraging, predator avoidance, and social interactions. Disruption of these functions can decrease the fitness of individuals, leading to reduced survival and reproductive rates, which in turn can affect population dynamics. The high sensitivity of zebrafish, an important model organism, suggests that other aquatic species could also be at risk, potentially leading to shifts in species composition and a loss of biodiversity within the aquatic community. nih.govwikipedia.org
Cellular and Subcellular Mechanisms of Toxicity
In Vitro Studies on Cell Viability and Apoptosis (e.g., neuronal PC12 cell lines)
In vitro studies using cell models are crucial for elucidating the specific molecular mechanisms of a toxicant. The rat pheochromocytoma (PC12) cell line is a well-established model for studying neurotoxicity because, upon exposure to nerve growth factor, these cells differentiate and develop characteristics of neurons. kansashealthsystem.com Research on TEPP's effects on this neuronal cell line has demonstrated a reduction in cell viability. mdpi.comnih.gov Specifically, TEPP was shown to decrease the viability of PC12 cells at concentrations higher than 10 µmol·L⁻¹ following a 48-hour treatment period. mdpi.comnih.gov
This loss of cell viability can be linked to apoptosis, or programmed cell death, a common pathway for cell death induced by toxic compounds. nih.gov For many neurotoxicants, adverse effects in PC12 cells can include the inhibition of DNA synthesis and a reduction in total cell number. kansashealthsystem.com The finding that TEPP reduces PC12 cell viability is consistent with the broader class of organophosphate pesticides, which are known to induce neurotoxicity. kansashealthsystem.com
Perturbations in Intracellular Energy Reserves and Microfilament Dynamics
While direct research on TEPP's specific impact on cellular energy and the cytoskeleton is limited, studies on other organophosphate pesticides provide insight into plausible mechanisms. The cellular energy supply, primarily in the form of Adenosine (B11128) Triphosphate (ATP), is essential for most cellular functions, and mitochondria are the main sites of its production. youtube.commdpi.com Research on the organophosphate chlorpyrifos (B1668852) has shown that it can cause mitochondrial bioenergetic deficits, including decreased maximal respiration and reserve capacity, which supports cellular energy demands during periods of stress. youtube.com This suggests that organophosphates can disrupt the fundamental energy-producing pathways within the cell.
The actin cytoskeleton, composed of microfilaments, is a dynamic structure vital for maintaining cell shape, motility, and intracellular transport. nih.govnih.gov The constant remodeling of the actin cytoskeleton is a process that consumes a significant amount of cellular energy. nih.govnih.gov Studies on the metabolites of the organophosphate malathion (B1675926) have shown they can directly affect the actin cytoskeleton in murine macrophages, altering actin polymerization and causing disorganization. nih.gov Other organophosphates have been found to disrupt microtubule polymerization, another key component of the cytoskeleton, leading to defects in axonal transport. Given that oxidative stress, a known effect of some pesticides, can also lead to the collapse and rearrangement of the actin cytoskeleton, it is plausible that TEPP could induce toxicity through similar perturbations of intracellular energy reserves and microfilament dynamics.
Role of Hydrolytic Enzyme Activation and Reactive Species Generation in Cellular Damage
The primary mechanism of toxicity for TEPP, like other organophosphate pesticides, is the inhibition of the hydrolytic enzyme acetylcholinesterase (AChE). preprints.orgwikipedia.orgnih.gov TEPP phosphorylates a serine residue in the active site of AChE, rendering the enzyme unable to hydrolyze its natural substrate, the neurotransmitter acetylcholine (B1216132). mdpi.com This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation of cholinergic receptors and resulting in neurotoxicity. mdpi.comnih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | TEPP |
| Acetylcholine | ACh |
| Adenosine Triphosphate | ATP |
| Chlorpyrifos | CPF |
| Malathion | |
| Triphenyl phosphate (B84403) | TPP |
| Tris-(2-chloroethyl) phosphate | TCEP |
| Superoxide dismutase | SOD |
| Catalase | CAT |
| Glutathione (B108866) peroxidase | GPX |
Cellular Repair Mechanisms and Progression to Injury or Necrosis
Exposure to potent toxicants like this compound (TEPP) initiates a cascade of cellular events, where the balance between cellular defense and damage dictates the ultimate fate of the cell. The primary toxic mechanism of TEPP, the irreversible inhibition of acetylcholinesterase (AChE), leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This excitotoxicity places immense stress on affected cells, particularly neurons and muscle cells.
Initially, cells may activate intrinsic repair and survival pathways to counteract the toxic insult. These mechanisms can include the upregulation of stress-response proteins and antioxidant defenses to manage the oxidative stress that often accompanies overwhelming metabolic activity. However, the rapid and potent nature of TEPP's inhibitory action often overwhelms these homeostatic and repair capacities.
Progression to cellular injury occurs as the unmitigated excitotoxicity leads to ionic imbalance, mitochondrial dysfunction, and excessive energy depletion. The sustained influx of ions, particularly Ca²⁺, can activate degradative enzymes like proteases and phospholipases, leading to the breakdown of essential cellular components.
When these damaging processes surpass the cell's capacity for repair, cell death ensues. While programmed cell death (apoptosis) is a controlled process of cellular dismantling, overwhelming chemical insults, characteristic of TEPP poisoning, typically lead to necrosis. cellsignal.com Necrosis is a passive, cataclysmic form of cell death characterized by cell swelling, loss of plasma membrane integrity, and the uncontrolled release of intracellular contents into the surrounding tissue. cellsignal.comnih.gov This release of cellular contents, including damage-associated molecular patterns (DAMPs), can trigger an inflammatory response in the affected tissue. cellsignal.com While some forms of necrosis can be programmed (necroptosis), the acute injury from TEPP is more aligned with unprogrammed necrosis resulting from a catastrophic failure of cellular homeostasis. cellsignal.comnih.gov
Toxicokinetics and Metabolic Pathways
Toxicokinetics describes the journey of a chemical substance through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). azolifesciences.com Organophosphates, including TEPP, are generally absorbed efficiently through various routes, including dermal, inhalation, and oral. kansashealthsystem.com Following absorption, they are distributed throughout the body. kansashealthsystem.com The metabolic fate of TEPP is crucial in determining its toxic potential and duration of action.
The primary route of TEPP biotransformation is hydrolysis, catalyzed by a class of enzymes known as esterases or hydrolases. These enzymes are critical for detoxifying organophosphates. researchgate.net They are broadly classified into 'A'-esterases (phosphotriesterases), which hydrolyze organophosphates, and 'B'-esterases (carboxylesterases and cholinesterases), which are inhibited by organophosphates.
The metabolic breakdown of TEPP primarily yields less toxic products. The hydrolysis of the pyrophosphate bond results in the formation of two molecules of diethyl phosphoric acid. This conversion, occurring mainly in the liver, represents the principal detoxification pathway. azolifesciences.commdpi.com Diethyl phosphoric acid is more water-soluble (hydrophilic) than the parent TEPP, which facilitates its excretion from the body, primarily via the urine. azolifesciences.com
Beyond this primary hydrolysis, general xenobiotic metabolism pathways may be involved. Phase I metabolism, often mediated by cytochrome P450 (CYP) enzymes, typically involves oxidation, reduction, or hydrolysis to make compounds more reactive for Phase II. mdpi.comnih.gov Phase II metabolism involves conjugation reactions, where enzymes like glutathione-S-transferases (GSTs) or UDP-dependent glycosyltransferases (UGTs) attach endogenous molecules (e.g., glutathione, glucuronic acid) to the substance, further increasing water solubility and facilitating elimination. nih.gov For TEPP, enzymatic hydrolysis is the most significant detoxification step, effectively bypassing the need for extensive Phase I oxidative activation that many other organophosphates require.
A key feature of TEPP and other organophosphates is their ability to form stable covalent bonds with proteins, creating "protein adducts". researchgate.net This process is central to their mechanism of toxicity and provides a powerful tool for biomonitoring. The reaction involves the organophosphate phosphorylating the hydroxyl group of a serine residue at the active site of target enzymes. nih.gov
The most significant adduct is the TEPP-AChE complex. This adduction is irreversible, especially after a process called "aging," where the chemical structure of the adduct changes, preventing its reactivation. nih.gov Because these adducted proteins are removed from circulation only as the cell itself is replaced, they provide a much longer window of detection compared to the parent compound or its metabolites, which are cleared relatively quickly. nih.govnih.gov
Besides AChE, other proteins can also form adducts. Butyrylcholinesterase (BChE) is another major target. Furthermore, highly abundant blood proteins like human serum albumin (HSA) can be modified by organophosphates, often at specific tyrosine or lysine (B10760008) residues. researchgate.netnih.gov The detection of these specific protein adducts using advanced analytical techniques like mass spectrometry can serve as a definitive biomarker of exposure, providing information not only on the fact of exposure but potentially on the identity of the specific organophosphate involved. nih.govnih.gov
Biomonitoring Methodologies and Biomarker Development
Effective biomonitoring is essential for assessing exposure to TEPP in occupational and environmental settings. Methodologies focus on detecting either the compound itself, its metabolites, or its specific biological effects. Given the rapid clearance of TEPP, the development of biomarkers with a longer biological half-life is crucial.
The measurement of cholinesterase activity in the blood is the most common and established biomarker for assessing exposure to TEPP and other organophosphate insecticides. researchgate.netnih.gov Two main types of cholinesterase are measured: acetylcholinesterase found in red blood cells (RBC AChE) and butyrylcholinesterase (BChE) found in plasma. nih.gov
Red Blood Cell Acetylcholinesterase (RBC AChE): RBC AChE is structurally identical to the AChE found in the nervous system, making its inhibition a direct and relevant indicator of the toxic effect at the target site. nih.gov Since red blood cells have a lifespan of approximately 120 days, and AChE is not regenerated within them, the level of RBC AChE inhibition reflects cumulative exposure over a longer period. Its recovery rate is slow, depending on the production of new red blood cells (erythropoiesis), making it a reliable marker for both acute and remote (months) exposure. southtees.nhs.uk
Plasma Butyrylcholinesterase (BChE): Plasma BChE is synthesized in the liver and has a shorter half-life of about 8 to 14 days. southtees.nhs.uknih.gov While its physiological function is less clear, it is often more sensitive to inhibition by certain organophosphates than RBC AChE. nih.gov Due to its faster turnover rate, BChE activity is a useful biomarker for recent exposure (days to weeks). southtees.nhs.uk A significant depression in BChE activity can signal a recent exposure event that warrants investigation and removal from the source of exposure.
The differential measurement of both RBC AChE and plasma BChE can provide a more complete picture of the timing and extent of an individual's exposure to TEPP.
Data Tables
Table 1: Comparison of Cholinesterase Biomarkers for TEPP Exposure
| Feature | Red Blood Cell Acetylcholinesterase (RBC AChE) | Plasma Butyrylcholinesterase (BChE) |
|---|---|---|
| Location | Anchored to the red blood cell membrane southtees.nhs.uk | Free in blood plasma nih.gov |
| Synonyms | True Cholinesterase, Erythrocyte Cholinesterase | Pseudocholinesterase, Serum Cholinesterase (SChE) |
| Physiological Relevance | Identical to synaptic AChE; inhibition directly relates to neurotoxicity nih.gov | Secondary role in acetylcholine hydrolysis; function less defined nih.govnih.gov |
| Half-Life of Activity | Long (reflects RBC lifespan, ~120 days) southtees.nhs.uk | Short (~8-14 days) southtees.nhs.uk |
| Indication of Exposure | Reflects chronic or remote exposure (weeks to months) southtees.nhs.uk | Reflects acute or recent exposure (days to weeks) southtees.nhs.uk |
| Recovery Rate | Slow; dependent on new red blood cell synthesis | Relatively fast; dependent on liver synthesis |
Table 2: Key Proteins and Enzymes in this compound Toxicology
| Name | Class | Role in TEPP Toxicology |
|---|---|---|
| Acetylcholinesterase (AChE) | B-Esterase / Hydrolase | Primary target of TEPP; irreversible inhibition leads to toxicity. wikipedia.org |
| Butyrylcholinesterase (BChE) | B-Esterase / Hydrolase | Sequesters TEPP; acts as a biomarker for recent exposure. nih.gov |
| Paraoxonase 1 (PON1) | A-Esterase / Hydrolase | Detoxifies TEPP through hydrolysis in the liver and plasma. nih.gov |
| Carboxylesterases | B-Esterase / Hydrolase | Sequesters TEPP in plasma and tissues, acting as sacrificial targets. |
| Human Serum Albumin (HSA) | Transport Protein | Forms adducts with TEPP, serving as a potential biomarker of exposure. researchgate.net |
| Cytochrome P450s (CYPs) | Monooxygenases | General Phase I enzymes involved in xenobiotic metabolism. nih.gov |
Advanced Spectrometric Techniques for Adducted Protein Biomarker Identification
The identification of proteins adducted by this compound (TEPP) is crucial for understanding its mechanism of toxicity and for developing biomarkers of exposure. Advanced spectrometric techniques, particularly mass spectrometry (MS), are powerful tools for this purpose. researchgate.net These methods allow for the precise measurement of mass-to-charge ratios of ions, enabling the identification and quantification of modified proteins and peptides. nih.gov
Targeted mass spectrometry approaches like multiple reaction monitoring (MRM) offer high specificity and sensitivity for quantifying specific, predefined protein adducts. nih.gov This technique focuses the instrument's analytical capacity on a select set of analytes, making it ideal for tracking known TEPP-protein interactions. nih.gov For broader, discovery-based research, "shotgun" proteomics approaches are employed. In this workflow, protein samples are enzymatically digested (e.g., with trypsin), and the resulting peptides are separated using liquid chromatography (LC) before being analyzed by tandem mass spectrometry (MS/MS). nih.gov The resulting fragmentation spectra provide sequence information that can identify the exact site of TEPP adduction on a protein.
Affinity capture techniques can be combined with mass spectrometry to isolate specific adducted proteins from complex biological samples. nih.gov This involves using a molecule that selectively binds to the modified protein, allowing it to be pulled out of the mixture for more focused analysis. nih.gov While this has been applied to other electrophiles, the principle is directly applicable to enriching TEPP-adducted proteins for detailed characterization. nih.gov
The table below summarizes key spectrometric techniques applicable to the identification of TEPP adducts.
Table 1: Spectrometric Techniques for Protein Adduct Analysis
| Technique | Description | Application for TEPP Adducts |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates complex peptide mixtures followed by mass analysis and fragmentation to determine peptide sequences and modification sites. nih.gov | Identification of unknown TEPP adduction sites on various proteins. |
| Multiple Reaction Monitoring (MRM) Mass Spectrometry | A targeted MS technique that provides high sensitivity and specificity for quantifying known analytes by monitoring specific precursor-to-product ion transitions. nih.gov | Quantitative analysis of known TEPP-protein adducts for biomarker monitoring. |
| Affinity Capture Mass Spectrometry | Uses a specific binding agent (e.g., an antibody or affinity probe) to isolate a target protein or a class of adducted proteins before MS analysis. nih.gov | Selective enrichment of TEPP-adducted proteins, such as acetylcholinesterase, from complex biological matrices like plasma or tissue. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | A highly surface-sensitive technique that analyzes the chemical composition of the outermost layer of a sample, including adsorbed protein films. researchgate.net | Characterizing TEPP-adducted proteins on surfaces, which could be relevant in specific exposure scenarios or for in vitro studies on material interactions. |
Applications in Human and Animal Biomonitoring Studies
Biomonitoring involves measuring a chemical or its metabolites in biological samples (e.g., blood, urine, tissues) to assess exposure. nih.govnih.gov For this compound, biomonitoring is critical for gauging exposure levels in potentially affected populations and in environmental sentinel species. nih.gov
In animal studies, biomonitoring provides direct evidence of uptake and biological effects. A study on zebrafish (Danio rerio) exposed to TEPP demonstrated the utility of this model organism in environmental risk assessment. mdpi.comrepec.org The research highlighted the high sensitivity of zebrafish to TEPP at nanomolar concentrations, with observable behavioral changes serving as sensitive indicators of neurotoxicity. mdpi.com Such animal models are invaluable for understanding the potential ecological impact of TEPP contamination. mdpi.comrepec.org
Another relevant approach in animal biomonitoring is the measurement of specific enzyme biomarkers. For instance, studies on sheep exposed to other environmental pollutants have shown that erythrocyte glutathione transferase (e-GST) levels can serve as a long-term indicator of blood toxicity, increasing in response to exposure. torvergata.it This suggests that e-GST could be investigated as a potential biomarker for long-term, low-level TEPP exposure in grazing animals, which act as sentinels for soil and pasture contamination. torvergata.it
Human biomonitoring programs are essential for assessing exposure in the general population and in specific occupational groups. nih.govresearchgate.net While large-scale studies focusing specifically on TEPP are not prominent, the frameworks for monitoring other organophosphates are well-established. nih.gov These programs typically analyze urine for metabolites of the parent compound. nih.gov For TEPP, the primary hydrolysis product, diethyl phosphate, would be a logical target for measurement in urine to determine recent exposure. wikipedia.org
The following table presents findings from a relevant animal biomonitoring study.
Table 2: Biomonitoring Findings in Zebrafish (Danio rerio) Exposed to TEPP
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Embryo Viability | Reduced following a non-monotonic (inverted U-shaped) dose-response curve. | Suggests complex neurodevelopmental effects at different exposure levels. | mdpi.com |
| Juvenile Behavior (Phototaxis) | Increased preference for dark environments (33% vs. controls). | Indicates disrupted phototaxis and potential stress responses. | mdpi.comrepec.org |
| Juvenile Behavior (Swimming) | Approximately 3-fold enhancement in swimming endurance. | Suggests altered stress responses and neuromuscular function. | mdpi.comrepec.org |
| Sensitivity | Behavioral changes occurred at lower concentrations than those causing morphological abnormalities. | Highlights behavioral assays as highly sensitive early indicators of TEPP-induced neurotoxicity. | mdpi.com |
Methodologies for Risk Assessment and Predictive Modeling
Ecotoxicological Risk Assessment Frameworks and Application
Ecotoxicological risk assessment evaluates the potential adverse effects of chemical contaminants on ecosystems. For TEPP, this involves integrating exposure and effects data to characterize risk to aquatic and terrestrial organisms. researchgate.net A common framework involves the calculation of a Risk Quotient (RQ). frontiersin.org The RQ is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). frontiersin.org
RQ = PEC / PNEC
The PEC is the estimated concentration of TEPP in an environmental compartment (e.g., water, soil), while the PNEC is derived from ecotoxicity data (e.g., LC₅₀, NOEC) from sensitive species, with an assessment factor applied to account for uncertainty. frontiersin.org Risk is often categorized based on the RQ value; for example, an RQ ≥ 1 suggests a potential risk that may warrant further investigation or regulatory action. frontiersin.org
Another, more refined method is the use of Joint Probability Curves (JPCs). This probabilistic approach integrates the distribution of environmental concentrations with the distribution of species sensitivity data to estimate the probability and magnitude of adverse effects occurring in the ecosystem. frontiersin.org
A study on the impact of TEPP on zebrafish provides critical data for such assessments, demonstrating high toxicity at low nanomolar concentrations. mdpi.com Such findings are used to establish a PNEC for aquatic environments. For TEPP, which is a non-systemic acetylcholinesterase inhibitor with brief persistence, the risk assessment must consider its acute toxicity to non-target organisms like mammals and birds, for which it is rated as highly toxic. herts.ac.uk
The table below outlines key parameters used in the ecotoxicological risk assessment of pesticides like TEPP.
Table 3: Ecotoxicological Risk Assessment Parameters for TEPP
| Parameter | Definition | Relevance to TEPP |
|---|---|---|
| Acute Oral LD₅₀ (Rat) | The single oral dose that is lethal to 50% of a test population. | 1.12 mg/kg, indicating high mammalian toxicity. wikipedia.orgherts.ac.uk |
| Acute LD₅₀ (Bird) | The single dose that is lethal to 50% of a test bird population. | >28.7 mg/kg for Anas platyrhynchos, indicating high avian toxicity. herts.ac.uk |
| Predicted No-Effect Concentration (PNEC) | The concentration below which unacceptable effects on the ecosystem are not expected to occur. | Derived from the most sensitive species data (e.g., from zebrafish studies) with an assessment factor. frontiersin.org |
| Risk Quotient (RQ) | The ratio of the predicted environmental concentration (PEC) to the PNEC. | A value ≥ 1 indicates a potential for ecological risk, triggering further assessment. frontiersin.org |
Computational Approaches for Predicting Toxicological Outcomes
Computational toxicology uses computer-based models to predict the adverse effects of chemicals, offering a faster and more cost-effective alternative to traditional animal testing. nih.gov These methods are integral to modern risk assessment and are particularly valuable for prioritizing chemicals for further testing. researchgate.net
For TEPP, a primary computational approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structure and physicochemical properties of a compound with its biological activity or toxicity. nih.gov For organophosphates, QSARs can be developed to predict acetylcholinesterase inhibition, neurotoxicity, or other endpoints based on molecular descriptors that capture electronic and steric features relevant to the compound's interaction with the enzyme's active site.
Another powerful approach is the use of high-throughput screening (HTS) data to build predictive models. researchgate.net Programs like the U.S. EPA's ToxCast have screened thousands of chemicals across hundreds of in vitro assays. researchgate.net This data can be used to build models that predict in vivo toxicity based on a chemical's profile of bioactivity. researchgate.net For a compound like TEPP, its activity profile across various cellular pathways could be compared to those of well-characterized organophosphates to predict its potential for various toxicological outcomes.
These computational tools can be integrated into workflows that combine data-driven and mechanism-based approaches. youtube.com For example, molecular docking could simulate the binding of TEPP to acetylcholinesterase to predict binding affinity, while a machine learning model trained on a large dataset of toxicological information could predict broader systemic effects. nih.govyoutube.com
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | TEPP |
| Diethyl phosphate | |
| Acetylcholine | |
| Trypsin |
Environmental Dynamics and Remediation Strategies for Tetraethylpyrophosphate
Environmental Fate and Degradation Pathways
The persistence and movement of Tetraethylpyrophosphate (TEPP) in the environment are governed by its susceptibility to chemical and physical degradation processes. Spills of pesticides like TEPP can lead to the contamination of soil, water, and air. mdpi.compreprints.org
TEPP is readily broken down by water, a process known as hydrolysis. nih.govwikipedia.org The rate of this degradation is temperature-dependent. At 25°C, the half-life of TEPP in water is approximately 6.8 to 7 hours. nih.gov This means that half of the compound is degraded in this timeframe. The hydrolysis process ultimately yields diethyl phosphate (B84403), a less toxic product. wikipedia.orgresearchgate.net Complete (99%) hydrolysis requires about 45.2 hours at 25°C and 21.9 hours at 38°C. nih.gov
Table 1: Hydrolysis Rates of this compound (TEPP) in Water
| Temperature (°C) | Half-Life (hours) | Time for 99% Hydrolysis (hours) |
|---|---|---|
| 25 | 6.8 - 7.0 | 45.2 |
| 38 | 3.3 | 21.9 |
Data sourced from PubChem. nih.gov
In the atmosphere, the primary mechanism for the degradation of many organic pollutants is oxidation by photochemically-produced hydroxyl radicals (OH). nih.govnih.govcopernicus.org These radicals are highly reactive and are considered the dominant oxidizing chemical, or "detergent," of the atmosphere. nih.govcopernicus.org For TEPP, the rate constant for its vapor-phase reaction with hydroxyl radicals is estimated to be 7.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction rate corresponds to an estimated atmospheric half-life of about 5.0 hours, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov This indicates a relatively rapid degradation in the atmosphere compared to other compounds.
The way a chemical distributes itself between different environmental compartments like water, soil, and air is known as partitioning. mdpi.com For TEPP, which is miscible with water, its distribution is influenced by its physical and chemical properties. nih.govkansashealthsystem.com
Key indicators for environmental partitioning include the Soil Adsorption Coefficient (Koc) and the Bioconcentration Factor (BCF). epa.gov
The Soil Adsorption Coefficient (Koc) predicts how a chemical will partition between soil organic carbon and water. A predicted Koc value for TEPP is 67.6 L/kg. epa.gov This relatively low value suggests that TEPP has a low tendency to adsorb to soil and sediment and is likely to be mobile in the soil, potentially leaching into groundwater.
The Bioconcentration Factor (BCF) indicates the potential for a chemical to accumulate in aquatic organisms. The predicted BCF for TEPP is 1.62 L/kg, which is a low value suggesting it does not significantly accumulate in the food chain. epa.gov
Given its miscibility in water and low soil adsorption coefficient, TEPP is expected to be found predominantly in the aqueous phase if released into a terrestrial or aquatic environment. nih.govepa.gov Its presence in the air is possible due to its use as a spray, but its rapid degradation by hydroxyl radicals limits its atmospheric persistence. nih.gov
Table 2: Predicted Environmental Partitioning Coefficients for TEPP
| Parameter | Predicted Value | Unit | Implication |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 67.6 | L/kg | Low adsorption to soil, higher mobility |
| Bioconcentration Factor (BCF) | 1.62 | L/kg | Low potential for bioaccumulation |
Data sourced from the CompTox Chemicals Dashboard. epa.gov
Decontamination and Abatement Methodologies
Various physical, chemical, and biological methods are used to remove pesticides from aqueous solutions, including advanced oxidation, membrane filtering, and adsorption. mdpi.compreprints.org Adsorption, in particular, has been explored as a cost-effective strategy for decontaminating polluted waters. researchgate.net
Adsorption is a surface phenomenon where molecules of a substance (the adsorbate) adhere to the surface of a solid (the adsorbent). This technique can effectively remediate contaminated waters by binding pollutants onto low-cost materials. researchgate.net Materials such as carbon-based adsorbents and various natural, renewable, and biodegradable products have been investigated for their ability to remove pesticides from water. mdpi.comresearchgate.net The effectiveness of adsorption can be influenced by factors like pH, temperature, and the presence of other substances in the water. tandfonline.com
Cork, a natural and porous material, has been identified as a sustainable adsorbent for various organic pollutants. mdpi.comresearchgate.net Several studies have specifically evaluated the efficacy of cork granules for the removal of TEPP from water.
In vitro research, which involves controlled laboratory assays, has demonstrated high removal efficiency. One study found that wine cork granules could remove 91.4 ± 4.0% of TEPP from water. researchgate.nettandfonline.comnih.govtandfonline.com Another investigation reported that cork granules adsorbed over 95% of the TEPP diluted in water within a 24-hour contact period. mdpi.com These studies confirmed the removal by measuring the activity of the enzyme acetylcholinesterase, which TEPP inhibits; after treatment with cork, the water's inhibitory effect on the enzyme was significantly reduced. researchgate.nettandfonline.comnih.gov
However, subsequent in vivo studies, which use living organisms, have yielded contradictory and cautionary results. A study using zebrafish (Danio rerio) evaluated the toxicity of TEPP-contaminated water after it was treated with cork granules. mdpi.comrepec.org Surprisingly, this "cleaned" water still induced toxic effects, including increased mortality, delayed embryo development, and altered behavior in the zebrafish. mdpi.comrepec.orgbohrium.com These findings directly contradict the promising results from the in vitro biochemical and cell culture assays. mdpi.comrepec.org This highlights the critical importance of using whole-organism models for environmental risk assessment and reveals the unexpected limitations of cork granules for the environmental remediation of TEPP, urging caution in their practical application. mdpi.comrepec.org
Table 3: Research Findings on TEPP Removal by Cork Granules
| Study Type | Key Findings | Reported Efficiency | Reference |
|---|---|---|---|
| In Vitro (Biochemical Assay) | Cork granules significantly decreased TEPP's inhibitory effects on acetylcholinesterase activity. | 91.4 ± 4.0% | researchgate.nettandfonline.comnih.govtandfonline.com |
| In Vitro (Adsorption Test) | Cork granules adsorbed the majority of TEPP from the water solution. | >95% | mdpi.com |
Table 4: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound (TEPP) | C₈H₂₀O₇P₂ |
| Diethyl phosphate | (C₂H₅O)₂PO₂H |
Evaluation of Remediation Methods in In Vivo Biological Models
A significant in vivo investigation into TEPP remediation utilized zebrafish (Danio rerio) as the biological model. mdpi.com This model is increasingly recognized for its value in environmental risk assessment and for evaluating the toxicity of organophosphates due to its genetic and physiological similarities to higher vertebrates. mdpi.combiorxiv.org The study aimed to assess the effectiveness of wine cork granules as a natural adsorbent for removing TEPP from aqueous environments, a method that had shown promise in prior in vitro assays. mdpi.compreprints.org
The research yielded detailed findings on the toxicological effects of TEPP on zebrafish and the surprising inefficacy and inherent toxicity of the cork granule remediation method in a live system. repec.orgbohrium.com TEPP exposure alone was found to decrease the viability of zebrafish embryos and cause behavioral changes in juvenile fish, such as an increased preference for dark environments and enhanced swimming endurance, indicative of stress responses. repec.orgbohrium.comresearchgate.net
Contrary to the positive results from in vitro studies where cork granules removed a significant percentage of TEPP from water, the in vivo application revealed a different outcome. mdpi.comrepec.org Water treated with cork granules, intended to be a remediated solution, exhibited its own toxicity. repec.orgbohrium.com This "cork water" led to increased mortality rates and delayed embryonic development in the zebrafish. mdpi.compreprints.org When the cork granules were used in TEPP-contaminated water, the combined solution also elevated abnormality rates in the embryos. mdpi.com
These findings underscore a critical disparity between in vitro and in vivo evaluations. While cork granules demonstrated a high adsorption capacity for TEPP in controlled laboratory settings, the in vivo model revealed that the adsorbent material itself could leach toxic substances, leading to adverse effects on the biological system. mdpi.compreprints.orgrepec.org The zebrafish model proved to be highly sensitive, detecting toxic effects at nanomolar concentrations of TEPP, which were significantly lower than the doses required to elicit a response in in vitro models. repec.orgbohrium.com This highlights the indispensable role of in vivo studies in validating the safety and effectiveness of remediation strategies before their environmental application. mdpi.comrepec.org
Research Findings from In Vivo Evaluation of Cork Granules for TEPP Remediation
| Parameter | TEPP Exposure | Cork-Treated Water (Remediation Agent Alone) | Cork + TEPP | Reference |
| Zebrafish Embryo Viability | Significantly reduced at 0.02 and 0.07 µmol·L⁻¹ | Decreased embryo viability | Increased abnormality rates | mdpi.com |
| Zebrafish Embryonic Development | No significant alteration in timing or morphology in survivors | Delayed embryonic development | Increased abnormality rates | mdpi.compreprints.orgrepec.org |
| Juvenile Zebrafish Behavior (Phototaxis) | Increased preference for dark environments | Altered behavior | Altered behavior | repec.orgbohrium.comresearchgate.net |
| Juvenile Zebrafish Behavior (Swimming Endurance) | Enhanced swimming endurance | Marked reduction in swimming resistance | Not specified | mdpi.comrepec.org |
| Overall Efficacy of Remediation | Not applicable | Ineffective; introduced toxicity | Ineffective; compounded toxicity | repec.orgbohrium.com |
Advanced Analytical Techniques for Tetraethylpyrophosphate Research
Spectroscopic and Chromatographic Methods for Characterization and Quantification
The accurate characterization and quantification of tetraethylpyrophosphate (TEPP) are crucial for understanding its environmental fate and biological interactions. A variety of analytical techniques, leveraging both spectroscopic and chromatographic principles, have been developed to meet this need. These methods range from classical wet chemistry techniques to sophisticated instrumental analyses.
Quantitative Determination Methods Based on Selective Hydrolysis and Titration
A foundational method for the quantitative analysis of this compound relies on its selective hydrolysis. TEPP undergoes hydrolysis in a first-order reaction. researchgate.net This property allows for its determination by controlling the hydrolysis conditions and subsequently titrating the resulting acidic products. The rate of hydrolysis is dependent on factors such as temperature and pH. For instance, at 25°C, the rate constant for TEPP hydrolysis is 0.093 h−1, with an activation energy of 10.7 kcal/mol. researchgate.net
The procedure typically involves the careful hydrolysis of TEPP to phosphoric acid. The total acidity is then determined by titration with a standardized base. To differentiate TEPP from other phosphate (B84403) compounds that may be present in a technical-grade sample, such as triethyl orthophosphate and polymeric ethyl metaphosphate, selective extraction and molecular distillation can be employed prior to hydrolysis. researchgate.net This ensures that the measured acidity is directly proportional to the initial concentration of TEPP.
Chromatographic Separation Techniques (e.g., Paper Chromatography for Phosphate Mixtures)
Chromatographic methods are indispensable for separating TEPP from complex mixtures of other phosphate esters. Paper chromatography, a relatively simple and cost-effective technique, has proven effective for the separation of condensed phosphate mixtures. researchgate.net This method utilizes a modified acid solvent system to achieve clear and rapid separation of different phosphate species on paper strips. researchgate.net
For quantitative analysis using paper chromatography, the separated components on the chromatogram are subjected to hydrolysis, followed by color development. researchgate.net The intensity of the resulting color, which is proportional to the amount of each phosphate compound, can be measured directly on the paper using a densitometer. researchgate.net This technique allows for the quantitative evaluation of individual components in a phosphate mixture. Paper chromatography has also been successfully applied to separate and identify complex mixtures of phosphate esters, tricarboxylic cycle acids, and amino acids in biological extracts, such as those from malaria parasites. nih.gov In such applications, Whatman 31 ET filter paper is a common stationary phase. nih.gov
Application of Mass Spectrometry in Metabolite and Protein Adduct Analysis
Mass spectrometry (MS) has become a powerful and indispensable tool for the detailed analysis of TEPP metabolites and its adducts with proteins. nih.govnih.gov Due to the transient nature of organophosphates like TEPP in biological systems, direct measurement can be challenging. researchgate.netumt.edu Therefore, identifying metabolites or degradation products is a common strategy for assessing exposure. researchgate.netumt.edu Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used to analyze the primary hydrolyzed metabolites of organophosphates, such as dialkylphosphates, in urine. nih.govresearchgate.netumt.edu
MS can identify proteins that have been modified by activated organophosphate insecticides and characterize the structure of the resulting adduct, including the specific amino acid residue involved in the covalent bond. nih.govresearchgate.net This capability is crucial for identifying unique molecular biomarkers of exposure. nih.govresearchgate.net High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, often paired with high-performance liquid chromatography (HPLC) for pre-separation, can identify peptides and provide detailed sequence information. nih.gov
The general workflow for metabolite and protein adduct analysis involves several key steps. First, metabolites or proteins are extracted from the biological matrix. nih.gov For untargeted analysis of native peptides from complex biological matrices, various sample preparation techniques are employed to reduce complexity and concentrate low-abundance compounds before analysis by liquid chromatography coupled to mass spectrometry (LC-MS). nih.gov The extracted and prepared samples are then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are measured. This data allows for the identification and quantification of metabolites and protein adducts. nih.gov The study of protein adduction using mass spectrometry provides a detailed understanding of the mechanisms of toxicity and can help in the discovery of biomarkers. researchgate.net
Environmental Sampling and Monitoring Protocols
Effective monitoring of TEPP in both occupational and general environmental settings is essential for assessing potential exposure and ensuring safety. This requires robust protocols for air sampling and for the preparation of samples from various environmental and biological matrices.
Air Sampling Methodologies for Occupational and Environmental Monitoring
Air sampling for pesticides like TEPP can be broadly categorized into active and passive methods. nih.gov Active air sampling involves using a pump to draw a known volume of air through a sorbent tube or filter to capture the airborne contaminants. nih.govgmpinsiders.com This method provides quantitative results, often expressed as colony-forming units per cubic meter (CFU/m³) for microorganisms, and is suitable for monitoring daily or weekly variations in pesticide concentrations. nih.govgmpinsiders.com Sorbent tubes are commonly used for time-weighted average air monitoring. nih.gov The choice of sorbent material is critical for efficiently trapping the target analytes. For instance, XAD sorbents are used for sampling various pesticides, followed by analysis using gas chromatography (GC) or liquid chromatography (LC). alsglobal.com
Passive air sampling, on the other hand, relies on the natural diffusion of contaminants onto a collection medium and does not require a pump. nih.gov This makes it a convenient option for integrative sampling in remote locations where electricity may not be available. nih.gov
| Sampling Attribute | Active Air Sampling | Passive Air Sampling |
| Principle | Mechanical pump draws air through a collection medium. nih.govgmpinsiders.com | Relies on natural diffusion of contaminants onto a sorbent. nih.gov |
| Data Type | Quantitative (e.g., concentration per volume of air). gmpinsiders.com | Integrative (provides a time-weighted average concentration). |
| Power Requirement | Requires electricity or batteries for the pump. gmpinsiders.com | No power required. nih.gov |
| Common Applications | Short-duration sampling, monitoring specific time periods, critical environments. nih.govgmpinsiders.com | Long-term, remote, and large-scale monitoring. nih.gov |
| Example Media | Sorbent tubes (e.g., XAD), filters. nih.govalsglobal.com | Sorbent-impregnated filters or foams. |
Sample Preparation Techniques for Water and Biological Matrices
The preparation of water and biological samples prior to analysis is a critical step that significantly influences the reliability and accuracy of the results. researchgate.net The goal of sample preparation is to isolate and concentrate the target analyte, in this case TEPP, from the complex sample matrix and remove interfering substances.
For water samples, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov SPE is often preferred as it is less labor-intensive, consumes smaller volumes of organic solvents, and can effectively concentrate the analyte. nih.govresearchgate.net Activated charcoal has been shown to be an effective sorbent in SPE for the purification of pesticide extracts. researchgate.net
For biological matrices, which are inherently more complex, more rigorous sample preparation methods are often necessary. nih.gov These can include:
Protein Precipitation: To remove proteins that can interfere with the analysis.
Liquid-Liquid Extraction (LLE): To partition TEPP into an organic solvent.
Solid-Phase Extraction (SPE): To clean up the extract and concentrate the analyte. nih.gov
Matrix Solid-Phase Dispersion (MSPD): A technique that combines extraction and cleanup in a single step, particularly useful for solid and semi-solid biological samples. researchgate.net
The choice of the specific sample preparation technique depends on the nature of the matrix, the concentration of TEPP, and the analytical method to be used for detection and quantification.
Conclusion and Future Research Directions in Tetraethylpyrophosphate Studies
Identification of Unanswered Questions and Critical Research Gaps
Despite decades of study, several critical research gaps and unanswered questions remain in the scientific understanding of Tetraethylpyrophosphate. A primary area requiring further investigation is the long-term effects of chronic, low-level exposure to TEPP and other organophosphates. researchgate.net While acute toxicity is well-documented, the more subtle, long-term consequences for neurological health and development are less understood. researchgate.netmdpi.com
A significant gap exists in translating in-vitro findings to whole-organism and ecosystem-level impacts. Recent studies have shown a stark contrast between the toxicological effects observed in cell cultures (in-vitro) and those in living organisms like zebrafish (in-vivo), with the latter being significantly more sensitive. mdpi.compreprints.org This discrepancy underscores the need for more research to bridge this translational gap and to better predict the real-world environmental risks of TEPP.
Furthermore, the following specific questions remain largely unanswered:
What are the precise molecular mechanisms, beyond direct AChE inhibition, that contribute to TEPP-induced neurodevelopmental and behavioral changes? mdpi.commdpi.com
How does TEPP interact with other environmental contaminants, and what are the cumulative or synergistic toxic effects of these mixtures?
Are there specific genetic predispositions that increase susceptibility to TEPP toxicity in non-target organisms? researchgate.net
What are the full environmental degradation pathways of TEPP under various conditions, and what is the toxicity of its breakdown products? britannica.com
Can effective and safe bioremediation or advanced oxidation processes be developed for the large-scale decontamination of TEPP-polluted environments? mdpi.com
Addressing these questions is crucial for a comprehensive risk assessment and for the development of effective mitigation strategies.
Prospective Methodologies and Interdisciplinary Approaches for Future Investigations
Future research into this compound will benefit significantly from the integration of novel methodologies and interdisciplinary collaborations. The development and application of advanced analytical techniques are paramount for detecting and quantifying TEPP and its metabolites at increasingly lower concentrations in complex environmental and biological samples. nih.gov Methodologies such as two-dimensional gas chromatography with flame photometric detection and advanced mass spectrometry techniques will be crucial. nih.gov
In the field of toxicology, there is a move towards using alternative animal models that align with the ethical principles of the "three R's" (replacement, reduction, and refinement). swarthmore.edu Organisms like the zebrafish (Danio rerio) and the planarian flatworm are proving to be valuable for high-throughput screening of neurotoxicity and for studying developmental effects. mdpi.comswarthmore.edu These models offer a more cost-effective and ethically sound alternative to traditional mammalian testing for initial toxicity screening. swarthmore.edu
An interdisciplinary approach is essential for tackling the multifaceted challenges posed by TEPP. This includes:
Environmental Chemistry and Ecotoxicology: To study the fate, transport, and degradation of TEPP in ecosystems and its impact on a wide range of non-target organisms. nih.govrepec.org
Molecular Biology and Genomics: To identify novel molecular targets of TEPP beyond AChE and to understand the genetic basis of susceptibility to its toxic effects. researchgate.net
Materials Science and Environmental Engineering: To develop and evaluate new adsorbent materials and remediation technologies for removing TEPP from contaminated water and soil. mdpi.com
Computational Toxicology and Modeling: To predict the toxicity of TEPP and its metabolites, and to model its environmental behavior, thereby improving risk assessment.
Furthermore, the development of next-generation pesticides, such as nano-enabled pesticides for targeted delivery and RNA interference (RNAi)-based pesticides, represents a promising future direction for pest control that could reduce reliance on highly toxic compounds like TEPP. cas.org An integrated approach, combining expertise from chemistry, biology, environmental science, and engineering, will be vital for a more complete understanding of TEPP and for mitigating its potential risks to human health and the environment. ox.ac.ukresearchgate.net
Q & A
Q. What are the standard synthetic routes for this compound in academic research?
- Synthesis Protocol : Prepare TEPP via controlled hydrolysis of diethyl phosphorochloridate. The reaction proceeds as: Ensure stoichiometric water addition to minimize side products .
- Quality Control : Validate purity using titration or chromatography. Historical methods achieved >98% purity when optimized .
Q. What safety protocols are critical for handling this compound in laboratory environments?
- Regulatory Compliance : Follow U.S. RCRA waste code P111 guidelines for disposal, which mandate treatment via combustion (CMBST) or carbon adsorption (CARBN) for wastewater .
- Decomposition Risks : Store TEPP away from strong oxidizers to avoid hazardous decomposition into phosphorus oxides and hydrogen chloride under fire conditions .
Advanced Research Questions
Q. How can contradictions between bioassay and chemical analysis data for this compound be resolved?
- Case Study : In hexaethyltetraphosphate analyses, chemical methods (precision ±0.5%) showed strong correlation (R² >0.95) with bioassays using 3rd instar milkweed bugs (Oncopeltus fasciatus). Discrepancies arise from matrix interference in biological samples; pre-purification via solvent extraction is recommended .
- Method Optimization : Use standardized TEPP (98.5–99% purity) as a bioassay reference to reduce variability. Parallel analysis with LC-MS/MS ensures cross-validation .
Q. What is the role of this compound in studying enzymatic inhibition mechanisms?
- Experimental Design : TEPP acts as an esterase inhibitor in metabolic studies. For example, it covalently binds to active sites in rat liver homogenates, blocking hydrolysis of pyrethroids like cypermethrin. Pre-treat samples with TEPP to isolate oxidase-mediated pathways .
- Data Interpretation : Combine inhibition assays with kinetic modeling (e.g., Michaelis-Menten) to quantify esterase contribution to xenobiotic metabolism .
Q. How can researchers evaluate the environmental fate of this compound using advanced analytical chemistry?
- Degradation Pathways : Use GC-MS to detect degradation products (e.g., diethyl phosphate) in soil/water matrices. Under alkaline conditions, TEPP hydrolyzes rapidly (t½ <24 hrs at pH 9), whereas acidic environments slow degradation .
- Adsorption Studies : Apply solid-phase microextraction (SPME) to measure TEPP partitioning coefficients (Kd) in organic-rich soils, informing risk assessments .
Q. What experimental parameters are critical for assessing this compound stability in long-term storage?
- Stability Trials : Monitor decomposition under varying temperatures (-20°C to 25°C) and humidity levels. Data show TEPP retains >95% integrity for 6 months at -20°C in anhydrous solvents .
- Analytical Checks : Periodically test stored samples via iodometric titration to detect phosphoester bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
